

Freselestat Quarterhydrate: A Technical Guide for Cystic Fibrosis Research

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Compound of Interest		
Compound Name:	Freselestat quarterhydrate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Neutrophil Elastase in Cystic Fibrosis Pathophysiology

Cystic Fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation, which is predominantly driven by neutrophils.[1] A key mediator in this inflammatory cascade is neutrophil elastase (NE), a serine protease released by activated neutrophils in the airways.[2] In healthy lungs, the activity of NE is tightly regulated by endogenous inhibitors. However, in the CF lung, an overwhelming neutrophil influx leads to an excess of active NE that overwhelms these protective mechanisms.[2] This protease-antiprotease imbalance contributes significantly to the pathophysiology of CF lung disease through several mechanisms:

- Degradation of lung structural proteins: NE breaks down elastin, collagen, and other essential components of the lung parenchyma, leading to bronchiectasis and a progressive decline in lung function.[2]
- Mucus hypersecretion: NE stimulates goblet cells and submucosal glands to produce and secrete excess mucus, contributing to airway obstruction.[3]
- Impairment of mucociliary clearance: By cleaving and inactivating cilia, NE hinders the clearance of mucus from the airways.



 Perpetuation of inflammation: NE can cleave and activate pro-inflammatory cytokines and chemokines, creating a vicious cycle of neutrophil recruitment and inflammation.[4]
Furthermore, NE can interfere with the resolution of inflammation by cleaving receptors on phagocytes that are responsible for clearing apoptotic neutrophils.

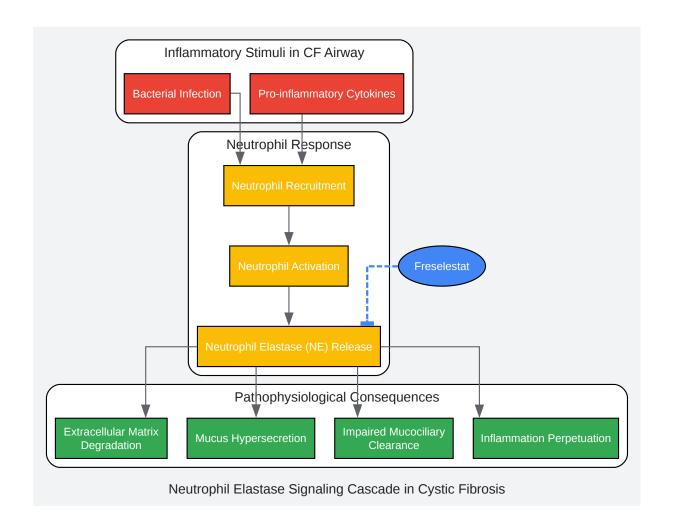
Given the central role of NE in the progression of CF lung disease, inhibiting its activity presents a promising therapeutic strategy. Freselestat (ONO-5046), a potent and specific inhibitor of human neutrophil elastase, has been investigated for its potential to mitigate the destructive inflammatory processes in the CF lung. This technical guide provides an in-depth overview of **freselestat quarterhydrate** for researchers and drug development professionals, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.

Mechanism of Action of Freselestat

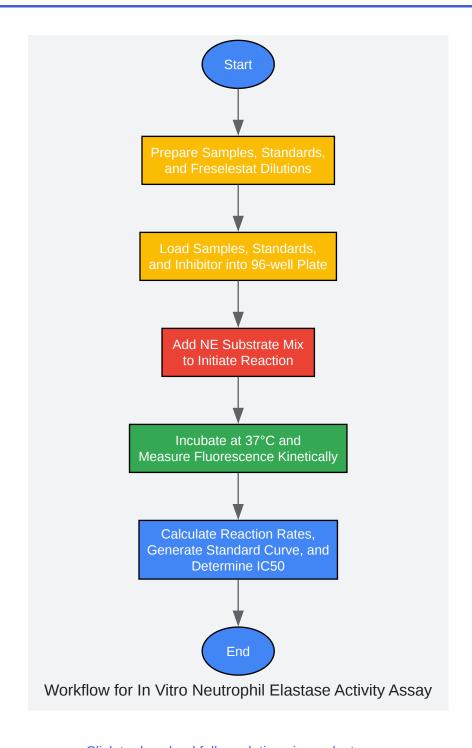
Freselestat is a synthetic, low-molecular-weight, competitive inhibitor of human neutrophil elastase.[5] Its mechanism of action involves binding to the active site of the NE enzyme, thereby preventing it from cleaving its natural substrates. This targeted inhibition helps to restore the protease-antiprotease balance in the airways, offering the potential to reduce lung damage and inflammation.

The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade of the cystic fibrosis airway and the point of intervention for freselestat.









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